molecular formula C18H22N2O2 B4881216 1-{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}ethanone

1-{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}ethanone

Cat. No. B4881216
M. Wt: 298.4 g/mol
InChI Key: AIEMKMYCTRLOMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}ethanone is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is also known by its chemical name, AEKI, and has been studied extensively to determine its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of AEKI is not fully understood. However, it has been suggested that this compound may exert its biological effects by modulating various signaling pathways in the cells.
Biochemical and Physiological Effects:
AEKI has been shown to possess various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and reduce inflammation in the body. Additionally, this compound has been shown to possess antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

AEKI has several advantages as a research tool. It is easy to synthesize and can be obtained in large quantities. Additionally, this compound is stable and can be stored for long periods of time. However, there are also limitations associated with the use of AEKI in lab experiments. This compound has not been extensively studied in vivo, and its toxicity profile is not well understood.

Future Directions

There are several future directions for the study of AEKI. One potential area of research is the development of new drugs based on the structure of AEKI. Additionally, further studies are needed to determine the toxicity profile of this compound and its potential applications in various fields. Finally, the mechanism of action of AEKI needs to be fully elucidated to better understand its biological effects.

Synthesis Methods

The synthesis of AEKI involves a multi-step process that includes the use of various chemical reagents and solvents. The first step involves the reaction of 1H-indole-3-carbaldehyde with 2-aminocaproic acid to form 1-{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}propan-2-ol. This intermediate is then treated with acetic anhydride and pyridine to form AEKI.

Scientific Research Applications

AEKI has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. This compound has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

2-(3-acetylindol-1-yl)-1-(azepan-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-14(21)16-12-20(17-9-5-4-8-15(16)17)13-18(22)19-10-6-2-3-7-11-19/h4-5,8-9,12H,2-3,6-7,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEMKMYCTRLOMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-acetyl-1H-indol-1-yl)-1-(azepan-1-yl)ethanone

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